molecular formula C18H13ClN2O3S B2706135 Methyl 4-[(4-chlorophenyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate CAS No. 320419-43-0

Methyl 4-[(4-chlorophenyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B2706135
CAS No.: 320419-43-0
M. Wt: 372.82
InChI Key: RZQNEZGMWSEURB-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chlorophenyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS: 320419-43-0) is a pyridazine derivative characterized by a pyridazine core substituted with a methyl ester at position 3, a phenyl group at position 1, and a 4-chlorophenylsulfanyl moiety at position 2. Its molecular formula is C₁₈H₁₃ClN₂O₃S, with a molecular weight of 372.83 g/mol . Crystallographic tools such as SHELX and Mercury are often employed to validate its structure and intermolecular interactions.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)sulfanyl-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S/c1-24-18(23)17-15(25-14-9-7-12(19)8-10-14)11-16(22)21(20-17)13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQNEZGMWSEURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(4-chlorophenyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate, identified by its CAS number 320419-43-0, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and enzyme inhibitory properties, alongside relevant research findings and case studies.

  • Molecular Formula : C18H13ClN2O3S
  • Molecular Weight : 372.83 g/mol
  • Structure : The compound features a pyridazine ring substituted with a chlorophenyl sulfanyl group and a carboxylate moiety.

1. Antibacterial Activity

Recent studies have evaluated the antibacterial potential of similar compounds containing the chlorophenyl sulfanyl group. These compounds demonstrated moderate to strong activity against various bacterial strains. For example, synthesized derivatives showed effective inhibition against Salmonella typhi and Bacillus subtilis, with some exhibiting IC50 values significantly lower than standard antibacterial agents .

CompoundBacterial StrainIC50 (µM)
Compound ASalmonella typhi2.14
Compound BBacillus subtilis0.63

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly regarding acetylcholinesterase (AChE) and urease. Compounds structurally related to this compound exhibited strong inhibitory activity against urease, which is crucial for treating conditions like kidney stones .

EnzymeInhibition TypeIC50 (µM)
UreaseStrong Inhibition1.13
AChEModerate Inhibition21.25

3. Antifungal Activity

While specific data on the antifungal activity of this compound is limited, related compounds have shown promising results against various fungal strains. The presence of the sulfanyl group is often linked to enhanced antifungal properties due to its ability to disrupt fungal cell membranes.

Case Studies and Research Findings

In a study focused on the synthesis and biological evaluation of pyridazine derivatives, researchers found that compounds similar in structure to this compound exhibited significant antiproliferative activity against cancer cell lines . The study highlighted that these compounds could effectively inhibit cell growth by targeting specific pathways involved in tumor progression.

Notable Findings:

  • Antiproliferative Activity : Compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines.
  • Mechanism of Action : Some derivatives were found to disrupt microtubule formation in cancer cells, leading to cell cycle arrest at the G2/M phase.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridazinecarboxylates, which exhibit variations in substituents, physicochemical properties, and biological activities. Below is a systematic comparison with structurally analogous derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (320419-43-0) 4-(4-Cl-C₆H₄)S, 1-Ph, COOCH₃ C₁₈H₁₃ClN₂O₃S 372.83 Moderate lipophilicity, research use
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl analog 4-(C₄H₉)S, 1-Ph, COOCH₂CH₃ C₁₇H₂₀N₂O₃S 332.42 Lower MW, ethyl ester enhances metabolic stability
Methyl 4-chloro-1-(4-Cl-Ph) analog 4-Cl, 1-(4-Cl-C₆H₄), COOCH₃ C₁₂H₈Cl₂N₂O₃ 299.11 Higher crystallinity (mp 167–169°C)
Methyl 4-(4-Me-Ph)S analog (338405-77-9) 4-(4-Me-C₆H₄)S, 1-(4-Cl-C₆H₄), COOCH₃ C₁₉H₁₅ClN₂O₃S 386.85 Increased lipophilicity due to methyl group
Methyl 5-cyano-1-(4-F-Ph) analog 5-CN, 1-(4-F-C₆H₄), 4-Me, COOCH₃ C₁₅H₁₁FN₃O₃ 315.27 Electron-withdrawing CN enhances reactivity

Key Observations :

Substituent Effects :

  • The 4-chlorophenylsulfanyl group in the target compound contributes to moderate hydrophobicity, whereas analogs with butylsulfanyl or 4-methylphenylsulfanyl exhibit varied solubility and bioavailability.
  • Replacement of sulfanyl with chlorine (e.g., ) reduces molecular weight and increases melting point, suggesting enhanced crystallinity.

Ester Group Variations :

  • Ethyl esters (e.g., ) may improve metabolic stability compared to methyl esters due to slower hydrolysis.

Safety and Handling :

  • Most analogs (e.g., ) are classified as research chemicals with standard safety protocols. The target compound’s hazards are unspecified but likely similar.

Research Tools and Methodologies

  • Structural Analysis : SHELX and ORTEP are used for crystallographic refinement and visualization.
  • Database Mining : Mercury’s Materials Module enables comparison of packing patterns and intermolecular interactions across analogs.

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